(-)-Asparagine

Description

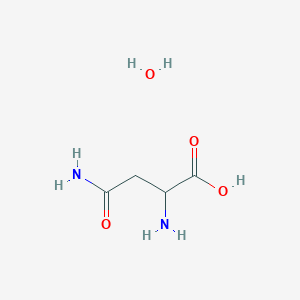

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,4-diamino-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXYFEDJOCDNAF-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Record name | asparagine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Asparagine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28088-48-4 | |

| Record name | L-Asparagine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28088-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10883220 | |

| Record name | L-Asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS], Solid | |

| Record name | Asparagine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Asparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in methanol, ethanol, ether, benzene. Soluble in acids and alkalies, In water, 2.94X10+4 mg/L at 25 °C, 29.4 mg/mL | |

| Record name | Asparagine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASPARAGINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Asparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.543 g/cu cm at 15/4 °C | |

| Record name | ASPARAGINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000005 [mmHg] | |

| Record name | Asparagine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Orthorhombic bisphenoidal crystals | |

CAS No. |

70-47-3, 5794-13-8 | |

| Record name | (-)-Asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asparagine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASPARAGINE (L) HYDRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Asparagine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Asparagine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPARAGINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z33R5TKO7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ASPARAGINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Asparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

234-235 °C, 234 - 235 °C | |

| Record name | Asparagine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASPARAGINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Asparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Process Optimization for Dl Asparagine Monohydrate

Chemical Synthesis Pathways

The transformation of aspartic acid into DL-Asparagine is a cornerstone of its chemical synthesis. Various routes have been developed, primarily focusing on the activation of the β-carboxyl group followed by amidation.

A prominent synthesis route involves the esterification of aspartic acid to form a methyl ester intermediate, which is then subjected to amination. An improved process utilizes a mineral acid, such as sulfuric acid, to catalyze the formation of beta-methyl aspartate from a reaction mixture of aspartic acid and methanol (B129727). google.com This intermediate product, beta-methyl aspartate, is subsequently aminated in situ through the addition of aqueous ammonia (B1221849) and heat. google.com

This method presents a significant process optimization by allowing the amination to occur without the need for an isolation step of the beta-methyl aspartate intermediate. google.com Historically, methods involved reacting aspartic acid with methanol and hydrochloric acid to create beta-methyl aspartate hydrochloride, which was then isolated via precipitation before being reacted with ammonia to yield asparagine. google.comgoogle.com The in situ approach reduces the complexity, cost, and hazards associated with the synthesis. google.com The molar ratio of ammonia to the aspartic acid intermediate can range widely, from approximately 1:1 to 200:1. google.com

The efficiency of DL-Asparagine synthesis is heavily influenced by the choice of catalysts and the optimization of reaction conditions. Both chemical and enzymatic catalysts are employed.

Chemical Catalysts: Coupling reagents are widely used to facilitate the formation of the amide bond between the activated aspartic acid and an ammonia source. N,N'-Dicyclohexylcarbodiimide (DCC) is a classic example of such a reagent. slideshare.netiris-biotech.de DCC activates a carboxyl group, which can then react with an amine to form the desired amide. iris-biotech.de The reaction mechanism involves the formation of an O-acylisourea intermediate, which is then aminolyzed. thieme-connect.com A key advantage of using DCC in solution-phase synthesis is that its byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and precipitates out, allowing for easy removal by filtration. thieme-connect.compeptide.com However, DCC-mediated couplings can have drawbacks, including potential side reactions like the dehydration of the asparagine amide group to a nitrile and partial racemization of the amino acid. thieme-connect.compeptide.com The risk of racemization can be minimized by the addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.com

Enzymatic Catalysts: Biocatalysis offers a highly specific and often more environmentally friendly alternative to traditional chemical synthesis. The enzyme asparagine synthetase (AS) catalyzes the biosynthesis of asparagine from its precursor, oxaloacetate, which is first converted to aspartate. wikipedia.org The enzyme then produces asparagine from aspartate, an ammonium (B1175870) source (like glutamine), and adenosine (B11128) triphosphate (ATP). wikipedia.org Research has focused on improving this method due to limitations such as low enzyme activity and the high cost of ATP. frontiersin.org Studies have identified novel asparagine synthetase enzymes with superior catalytic performance, exhibiting optimal conditions at a pH of 8.0 and a temperature of 41°C. frontiersin.org To overcome the expense of ATP, these enzymatic reactions have been coupled with ATP regeneration systems, significantly improving the yield and feasibility of large-scale biocatalytic production. frontiersin.org

Table 1: Comparison of Catalysts in Asparagine Synthesis

| Catalyst Type | Specific Catalyst | Role / Mechanism | Key Conditions & Outcomes | Reference |

|---|---|---|---|---|

| Chemical | N,N'-Dicyclohexylcarbodiimide (DCC) | Coupling agent; activates carboxyl group for amidation. | - Operates at mild/room temperature.

| iris-biotech.dethieme-connect.compeptide.com |

| Chemical | Mineral Acid (H₂SO₄, HCl) | Catalyzes esterification of aspartic acid with methanol. | - Forms beta-methyl aspartate intermediate.

| google.comgoogle.com |

| Enzymatic | Asparagine Synthetase (AS) | Catalyzes amide bond formation from aspartate and an ammonia source. | - Highly specific.

| wikipedia.orgfrontiersin.org |

Methylation of Aspartic Acid and Subsequent Amination Processes

Downstream Processing and Purification Techniques

Following synthesis, downstream processing is essential to isolate and purify DL-Asparagine monohydrate to the required specifications.

Recrystallization is a fundamental technique for the purification of the synthesized asparagine monohydrate. google.com For racemic mixtures like DL-Asparagine, which is a conglomerate-forming system, a specialized technique known as Preferential Crystallization (PC) is particularly effective for separating the enantiomers. mpg.deacs.org

Preferential crystallization leverages the fact that in a supersaturated racemic solution, seeding with crystals of one enantiomer (e.g., L-Asparagine monohydrate) will induce the crystallization of that same enantiomer at a much higher rate than its counter-enantiomer. researchgate.netacs.org A significant challenge in this process is preventing the spontaneous nucleation and growth of the unwanted counter-enantiomer, which would compromise the purity and yield of the final product. researchgate.netepj.org

Research has shown that the efficiency of preferential crystallization can be greatly improved by using "tailor-made" additives. researchgate.net These additives are structurally similar molecules that selectively inhibit the crystallization of the counter-enantiomer. For instance, in the preferential crystallization of L-Asparagine monohydrate from a DL-Asparagine solution, adding D-aspartic acid or D-glutamic acid has been shown to be effective. researchgate.netepj.org These D-amino acids inhibit the nucleation and growth of D-Asparagine monohydrate, thereby allowing for a higher yield and purity of the desired L-Asparagine monohydrate product. epj.org These additives typically have a minimal effect on the solubility of the main compound but can widen the metastable zone width, which is the supersaturation range where crystal growth occurs without spontaneous nucleation. epj.org

Table 2: Effect of Additives on Preferential Crystallization of Asparagine

| Target Enantiomer | Additive | Effect on Counter-Enantiomer | Overall Outcome | Reference |

|---|---|---|---|---|

| L-Asparagine · H₂O | D-Aspartic Acid (D-Asp) | Inhibits nucleation and growth of D-Asparagine · H₂O. | Leads to high yield and purity of L-Asparagine · H₂O. | researchgate.netepj.org |

| L-Asparagine · H₂O | D-Glutamic Acid (D-Glu) | Inhibits nucleation and growth of D-Asparagine · H₂O. | A suitable additive for obtaining pure L-Asparagine · H₂O. | researchgate.netepj.org |

| L-Asparagine · H₂O | L-Aspartic Acid (L-Asp) | Strongly inhibits the growth rate of L-Asparagine · H₂O. | Not a suitable additive as it inhibits the target enantiomer. | epj.org |

| L-Asparagine · H₂O | L-Glutamic Acid (L-Glu) | Strongly inhibits the growth rate of L-Asparagine · H₂O. | Not a suitable additive as it inhibits the target enantiomer. | epj.org |

Crystallization Science and Enantiomeric Separation of Dl Asparagine Monohydrate

Fundamental Principles of Chiral Resolution in Conglomerate-Forming Systems

Chiral resolution in conglomerate-forming systems like DL-asparagine monohydrate is based on the principle that the two enantiomers, L-asparagine monohydrate and D-asparagine monohydrate, crystallize as physically distinct entities. acs.orgmpg.de This property allows for kinetically controlled separation processes. nih.govresearchgate.net When a supersaturated racemic solution of DL-asparagine is prepared, it is metastable with respect to both enantiomers. epj.org By introducing seed crystals of one enantiomer, for example, L-asparagine monohydrate, its crystallization is induced, while the other enantiomer, D-asparagine monohydrate, remains in the solution for a certain period. nih.gov

The success of this separation relies on the careful control of crystallization kinetics, specifically nucleation and crystal growth. acs.org The solubility of the racemic mixture (DL-asparagine monohydrate) is higher than that of the individual enantiomers. acs.org This difference in solubility provides the thermodynamic driving force for the crystallization of the less soluble enantiomer once the solution is seeded. The region of supersaturation where the desired enantiomer can crystallize without the spontaneous nucleation of the counter-enantiomer is known as the metastable zone. sut.ac.th Operating within this zone is crucial for achieving high enantiopurity of the product. nih.gov

Preferential Crystallization (PC) Techniques

Preferential crystallization (PC) is a widely utilized and cost-effective method for separating the enantiomers of conglomerate-forming systems. acs.orgresearchgate.net This technique exploits the kinetic differences in nucleation and growth between the two enantiomers in a supersaturated racemic solution. nih.gov

Isothermal Batch Preferential Crystallization (IB-PC)

Isothermal batch preferential crystallization (IB-PC) is a straightforward application of the PC principle. acs.org In this method, a supersaturated solution of DL-asparagine monohydrate is prepared at a constant temperature and then seeded with crystals of the desired enantiomer (e.g., L-asparagine monohydrate). acs.orgacs.org The seed crystals then grow, depleting the solution of the L-enantiomer. The process is stopped before the spontaneous nucleation of the counter-enantiomer (D-asparagine monohydrate) occurs, thereby yielding a product with high enantiomeric purity. epj.org

The efficiency of IB-PC is influenced by factors such as the level of supersaturation, seed crystal quality and quantity, and agitation. mpg.deacs.org While simple, a key challenge is preventing the nucleation of the unwanted enantiomer, which would contaminate the final product. researchgate.net To enhance the performance and yield of batch processes, variations such as coupled isothermal batch preferential crystallization (CIB-PC) have been developed, where two crystallizers are connected to continuously exchange the mother liquors. acs.orgresearchgate.net

Continuous Isothermal Preferential Crystallization

Continuous isothermal preferential crystallization offers several advantages over batch processes, including increased productivity and consistency. acs.org In a typical setup, two crystallizers are used, one for each enantiomer, and are coupled by the continuous exchange of the crystal-free liquid phase. acs.orgresearchgate.net A racemic feed solution is continuously supplied, and the system operates in a metastable steady state where only the seeded enantiomer crystallizes in each vessel. researchgate.net

Studies on DL-asparagine monohydrate have demonstrated the feasibility of this continuous process. acs.orgresearchgate.net However, challenges such as the slow crystal growth rate of asparagine can limit productivity. acs.org The quality of the seed crystals, including their size and surface morphology, has been shown to significantly impact the productivity, yield, and purity of the final product. acs.orgengineering.org.cn For instance, using seed crystals with a smaller average particle size and a smoother surface can lead to improved process outcomes. acs.org

Influence of Additives on Nucleation and Crystal Growth Kinetics

The presence of additives can significantly alter the crystallization kinetics of DL-asparagine monohydrate, providing a means to control the process and improve the separation efficiency. epj.orgresearchgate.net These "tailor-made" additives can selectively inhibit the nucleation and growth of the undesired enantiomer, thereby widening the operational window for preferential crystallization. sut.ac.th

Research has shown that related amino acid enantiomers can act as effective inhibitors in the preferential crystallization of DL-asparagine monohydrate. sut.ac.thepj.orgresearchgate.net For the production of L-asparagine monohydrate, certain D-amino acids are particularly effective at inhibiting the nucleation and growth of D-asparagine monohydrate. epj.orgresearchgate.net

Specifically, D-aspartic acid and D-glutamic acid have been identified as suitable additives. epj.orgresearchgate.net These additives have a minimal effect on the growth rate of the desired L-asparagine monohydrate but significantly inhibit the crystallization of the D-enantiomer. epj.orgresearchgate.net Conversely, L-aspartic acid and L-glutamic acid strongly inhibit the growth of L-asparagine monohydrate. epj.orgresearchgate.net The structural similarity between the additives and asparagine allows them to interact with the growing crystal surfaces, disrupting the crystallization process of the counter-enantiomer. sut.ac.th Other amino acids like D-/L-Valine and D-/L-Leucine have also been studied as potential additives. sut.ac.th

Experiments have demonstrated that the addition of D-aspartic acid and D-glutamic acid during the preferential crystallization of L-asparagine monohydrate from a racemic solution results in a higher yield and purity of the L-enantiomer product. epj.orgresearchgate.net While these additives can lead to a higher amount of pure product, they may also affect the crystal size, sometimes resulting in smaller crystals compared to processes without additives. researchgate.net

Effect of Related Amino Acid Enantiomers (e.g., D-/L-Aspartic Acid, D-/L-Glutamic Acid, D-/L-Valine, D-/L-Leucine)

Deracemization Strategies

Deracemization serves as a powerful method to convert a racemic mixture into a single, pure enantiomer, thereby enhancing both the yield and purity of the desired product. This is particularly relevant for chiral molecules like asparagine, where one enantiomer may be biologically active or have different properties than the other.

Temperature Cycling Induced Deracemization (TCID)

Temperature Cycling Induced Deracemization (TCID) is a technique that leverages temperature fluctuations to transform a racemic suspension of a conglomerate-forming compound into a pure enantiomorph. acs.org This process involves subjecting a suspension of DL-asparagine monohydrate crystals in the presence of a racemizing agent to repeated heating and cooling cycles. acs.orgacs.org The underlying mechanism is thought to involve differences in the growth and dissolution rates of the two enantiomers, driven by factors such as nucleation conditions, chiral-specific cluster incorporation, and size-dependent solubility. acs.org

During TCID, the system is cycled between two temperatures. In one reported study, the temperature was cycled between 30°C and 35°C. acs.org This process has been shown to be effective in producing enantiopure asparagine monohydrate under relatively mild conditions. acs.org The efficiency of TCID can be influenced by various factors, including the initial enantiomeric excess, suspension density, and the nature of the racemizing agent. acs.orgacs.org TCID offers a promising route for the industrial-scale production of enantiomerically pure compounds, with studies demonstrating its potential for high purity and productivity. acs.orgmdpi.com

Enzymatically Catalyzed Racemization for Enhanced Chiral Resolution

The integration of an in-situ racemization step is crucial for overcoming the 50% yield limitation inherent in classical resolution processes. nih.gov Enzymatic catalysis provides a highly selective and efficient means to achieve this racemization under mild conditions.

The use of an immobilized amino acid racemase (imAAR) as the racemizing agent in the deracemization of DL-asparagine monohydrate has been successfully demonstrated. acs.orgacs.org Immobilizing the enzyme, for instance on a support like Purolite ECR 8309F, offers significant advantages, including the ease of enzyme recovery and reuse, which enhances the economic viability of the process. acs.orgnih.gov In one study, the amino acid racemase was immobilized with a loading of approximately 35 mg of enzyme per gram of support. nih.gov

This immobilized enzyme facilitates the continuous interconversion of the D- and L-enantiomers in the solution phase. mdpi.com As the desired enantiomer crystallizes out of the solution, the resulting imbalance in the solution's enantiomeric composition is rectified by the racemase, which converts the counter-enantiomer into the desired one, thereby driving the crystallization process towards a single enantiomer. nih.gov This coupled process has been shown to be very rapid, even at low enzyme dosages. acs.org For instance, at an enzyme dosage of 2.50 mg of imAAR per mL, which corresponds to an actual enzyme concentration of 0.09 mg of AAR per mL, a rapid TCID process was observed. acs.org

The effectiveness of this approach has been demonstrated in experiments achieving nearly 100% enantiomeric excess in the solid phase within a few hours. acs.org

To optimize and design efficient deracemization processes, kinetic modeling of the coupled crystallization and racemization is essential. nih.gov Such models aim to predict the performance of the process under various operating conditions. nih.gov

A shortcut model for batch preferential crystallization coupled with an enzymatically catalyzed racemization reaction has been developed for conglomerate-forming chiral systems like asparagine monohydrate. nih.gov This model incorporates the kinetics of the enzymatic racemization, considering factors such as substrate inhibition, which can be observed with the free enzyme but is overcome upon immobilization. nih.govnih.gov

Kinetic parameters for the racemization of asparagine using both free and immobilized amino acid racemase have been determined from batch reactor experiments. nih.govnih.gov These parameters can then be used to predict the performance of more complex reactor setups, such as packed bed reactors. nih.gov Studies have shown that kinetic data from batch experiments can successfully predict the performance of a packed bed reactor, with full conversion being achievable at residence times greater than 1.1 minutes. nih.govnih.gov This integrated modeling and experimental approach is crucial for the development and scale-up of efficient, continuous chiral inversion processes. acs.org

Application of Immobilized Amino Acid Racemase

Crystal Growth and Admixture Studies of DL-Asparagine Monohydrate

The growth of high-quality single crystals is fundamental for both understanding the material's intrinsic properties and for its potential applications.

Single Crystal Growth Techniques (e.g., Slow Evaporation Solution Growth)

The slow evaporation solution growth technique is a widely used and effective method for growing single crystals of asparagine monohydrate. researchgate.netresearchgate.net In this technique, a saturated or supersaturated solution of the compound is prepared in a suitable solvent, typically deionized water, at a constant temperature. researchgate.netresearchgate.net The solvent is then allowed to evaporate slowly, leading to a gradual increase in the solute concentration and subsequent crystal nucleation and growth. researchgate.net

This method has been successfully employed to grow single crystals of L-asparagine monohydrate, as well as admixtures with other compounds like DL-malic acid. researchgate.net Optically clear single crystals with dimensions of several millimeters can be obtained using this technique. researchgate.net The grown crystals can then be characterized using various analytical methods to determine their structure, purity, and physical properties. researchgate.netnih.gov

Table of Research Findings on Deracemization and Crystal Growth of DL-Asparagine Monohydrate

| Technique | Key Findings | References |

|---|---|---|

| Temperature Cycling Induced Deracemization (TCID) | Achieved nearly 100% enantiomeric excess in the solid phase within 8 hours using an immobilized amino acid racemase. The process was effective at mild temperatures (30-35°C). | acs.orgacs.org |

| Immobilized Amino Acid Racemase | Enzyme immobilized on Purolite ECR 8309F with a load of 35 mg/g-support showed high specific activity and reusability. Overcame substrate inhibition observed with the free enzyme. | nih.govnih.govresearchgate.net |

| Kinetic Modeling | A shortcut model for batch preferential crystallization coupled with enzymatic racemization was developed. Kinetic parameters from batch experiments successfully predicted packed bed reactor performance. | nih.govnih.gov |

| Slow Evaporation Solution Growth | Successfully used to grow single crystals of L-asparagine monohydrate and its admixtures, yielding optically clear crystals. | researchgate.netresearchgate.net |

Characterization of Crystals Admixtured with Other Chiral Molecules (e.g., DL-Malic Acid)

The introduction of chiral molecules as additives into a crystallization solution can significantly influence the nucleation and growth of the primary crystal, a principle of interest in the enantiomeric separation of chiral compounds like DL-Asparagine monohydrate. While comprehensive studies on the co-crystallization of DL-Asparagine monohydrate specifically with DL-Malic acid are not extensively detailed in publicly available research, investigations into the admixture of the single enantiomer, L-Asparagine monohydrate, with DL-Malic acid provide valuable insights into the potential interactions.

Research conducted on single crystals of L-Asparagine monohydrate grown in the presence of DL-Malic acid (referred to as LAMDLM) by slow evaporation has demonstrated the successful incorporation of the additive into the crystal lattice. researchgate.net The resulting crystals were optically clear and of sufficient size for various characterization techniques. researchgate.net

The characterization of these admixtured crystals reveals notable changes in their physical and optical properties. Powder X-ray diffraction (XRD) analysis confirmed that the grown crystal, L-Asparagine monohydrate with DL-Malic acid, crystallizes in the Orthorhombic system with a space group of P212121. researchgate.net This indicates that the fundamental crystal structure is maintained despite the inclusion of the chiral additive.

Further analysis using Energy Dispersive X-ray Analysis (EDAX) has confirmed the presence of L-Asparagine malate, verifying the incorporation of DL-Malic acid within the crystal structure. researchgate.net Spectroscopic studies, such as Fourier Transform Infrared (FTIR) spectroscopy, have been employed to identify the functional groups present in the grown crystals. researchgate.net

The optical properties of the admixtured crystals were also assessed. UV-Vis transmittance studies are crucial in determining the optical window of the material, with parameters such as the optical band gap energy being calculated from this data. researchgate.net For the L-Asparagine monohydrate crystals admixtured with DL-Malic acid, a high laser damage threshold of 3.6 GW/cm² was measured, indicating a significant resistance to laser radiation. researchgate.net Scanning electron microscopy (SEM) of these crystals revealed a multilayer plate-like growth pattern. researchgate.net

While these findings pertain to the L-enantiomer of asparagine, they suggest that DL-Malic acid can act as an effective additive, influencing the crystal growth and properties. The study of how such chiral additives interact with a racemic mixture of DL-Asparagine monohydrate is a critical area for further research to fully understand the potential for enantiomeric separation through co-crystallization. The formation of diastereomeric cocrystals is a known strategy for chiral separation, and the interaction between a racemic compound and a chiral coformer can lead to the formation of such distinct crystal phases. nih.gov

Interactive Data Table: Characterization of L-Asparagine Monohydrate Crystals Admixtured with DL-Malic Acid (LAMDLM)

| Parameter | Value | Source |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P212121 | researchgate.net |

| Crystal Dimensions | Up to 4mm x 3mm x 1mm | researchgate.net |

| Growth Method | Slow evaporation solution growth | researchgate.net |

| Solvent | Deionized water | researchgate.net |

| Additive Incorporation | Confirmed by EDAX | researchgate.net |

| Laser Damage Threshold | 3.6 GW/cm² | researchgate.net |

| Morphology | Multilayer plate-like pattern | researchgate.net |

Advanced Analytical and Spectroscopic Characterization of Dl Asparagine Monohydrate

Structural Elucidation and Crystalline Perfection Analysis

The precise arrangement of atoms and molecules within a crystal lattice is fundamental to understanding its properties. Techniques such as X-ray diffraction and electron microscopy provide invaluable insights into the crystalline nature, lattice parameters, and surface morphology of DL-asparagine monohydrate.

Powder X-ray Diffraction (PXRD) for Phase Confirmation and Crystalline Nature

The analysis of PXRD data also allows for the calculation of various crystallographic parameters, including strain, dislocation density, and crystallite size. nih.gov High-resolution X-ray diffraction (HRXRD) studies can further evaluate the crystalline perfection, revealing the presence of any structural grain boundaries or defects. csircentral.netresearcher.life Annealing has been shown to improve the crystalline perfection of L-asparagine monohydrate crystals. researcher.life

Single Crystal X-ray Diffraction (SCXRD) for Lattice Parameters and Crystal System

The lattice parameters for a single crystal of L-asparagine monohydrate admixtured with L-thiomalic acid have been determined as a = 5.582 Å, b = 9.806 Å, and c = 11.785 Å, with a unit cell volume of 648 ų. daneshyari.com Neutron diffraction studies have further refined the understanding of the hydrogen bonding network within the crystal structure, which is crucial for stabilizing the zwitterionic form of the asparagine molecule and integrating the water molecule into the lattice. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 5.582 |

| b (Å) | 9.806 |

| c (Å) | 11.785 |

| Volume (ų) | 648 |

Scanning Electron Microscopy (SEM) for Morphological Observations

Scanning Electron Microscopy (SEM) is employed to visualize the surface topography and morphology of the crystalline material. SEM images of L-asparagine monohydrate admixtured with DL-malic acid have revealed a multilayer plate-like growth pattern. researchgate.net In studies involving doping, such as with chromium, SEM analysis has shown the appearance of pits on the smooth surface of the pure crystal. researchgate.net These morphological features can be influenced by the growth conditions and the presence of additives or impurities. The technique can also provide qualitative information about the surface quality and the presence of any defects. researchgate.net

Spectroscopic Investigations for Molecular Vibrations and Optical Properties

Spectroscopic techniques are instrumental in probing the molecular vibrations and identifying the functional groups present in DL-asparagine monohydrate. These methods provide a molecular fingerprint, offering detailed information about the chemical structure and bonding.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of DL-asparagine monohydrate, typically recorded using a KBr pellet technique, displays characteristic absorption bands corresponding to its molecular structure. daneshyari.comchemicalbook.com

Key vibrational modes identified in the FTIR spectrum include the stretching and bending vibrations of the amino group (NH2), the carboxylate group (COO-), the amide group (CONH2), and the water of hydration (H2O). nih.gov For example, a broad peak around 3383 cm⁻¹ is attributed to NH2 stretching, while C-H stretching vibrations are observed near 2946 cm⁻¹. daneshyari.com The presence of a carbonyl group is confirmed by an intense band around 1736 cm⁻¹ in the infrared spectrum of DL-aspartic acid nitrate (B79036) monohydrate, a related compound. at.ua The analysis of these vibrational frequencies confirms the zwitterionic nature of the asparagine molecule in the solid state. scielo.br

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3383 | NH₂ Stretching |

| 3102 | NH₃⁺ Stretching |

| 2946 | C-H Stretching |

| 2001 | N-H Stretching |

| 1072 | C-N Stretching |

Raman Spectroscopy

The Raman spectrum reveals characteristic bands for the asymmetric and symmetric stretching vibrations of the NH2 group, typically located around 3388 cm⁻¹ and 3248 cm⁻¹, respectively. scielo.brscielo.br The methylene (B1212753) rocking vibration (r(CH2)) has been assigned at approximately 799 cm⁻¹. scielo.brscielo.br The study of the temperature dependence of Raman spectra can help in the correct assignment of certain vibrational modes and provides evidence for the zwitterionic structure of the crystal. scielo.brscielo.br

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3388 | Asymmetric NH₂ Stretching |

| 3248 | Symmetric NH₂ Stretching |

| 799 | Methylene Rocking (r(CH₂)) |

UV-Vis-NIR Spectroscopy for Optical Transmittance and Band Gap Energy

UV-Vis-NIR (Ultraviolet-Visible-Near-Infrared) spectroscopy is a vital technique for determining the optical properties of DL-Asparagine monohydrate. This analysis reveals the transparency of the material to different wavelengths of light and allows for the calculation of its optical band gap, a key parameter for optoelectronic applications. researchgate.net

Studies on L-asparagine monohydrate (LAM), a closely related compound, show a broad optical transmission window, typically from 230 nm to 1100 nm, making it suitable for various UV-Vis-NIR applications. researchgate.net The lower cut-off wavelength, the point at which the material starts to absorb light strongly, is a critical factor. For L-asparagine monohydrate lithium sulphate (LAMLS) crystals, the cut-off wavelength is observed at 246 nm. researchgate.net

The optical band gap (Eg) is determined from the absorption spectrum using a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν). researchgate.netsemanticscholar.org For L-asparagine monohydrate, the direct band gap has been reported to be in the range of 5.09 eV to 5.42 eV. researchgate.net Doping the crystal with other elements can alter these properties. For instance, chromium (Cr) doping can increase the band gap to 5.51 eV, while doping with Strontium (II) can slightly reduce it to 4.9 eV. researchgate.net

The wide transparency range and high band gap energy indicate the dielectric nature of the material. semanticscholar.org These optical properties are crucial for applications in nonlinear optics and laser technology. researchgate.net

Table 1: Optical Properties of Asparagine Monohydrate and its Derivatives

| Compound | Transmission Range (nm) | Lower Cut-off Wavelength (nm) | Optical Band Gap (eV) |

|---|---|---|---|

| L-Asparagine Monohydrate (LAM) | 230–1100 researchgate.net | 246 researchgate.net | 5.09 - 5.42 researchgate.net |

| Sr(II)-Doped LAM | Extends to 1100 | Not specified | 4.9 |

| Cr-Doped LAM | Not specified | Not specified | 5.51 researchgate.net |

| L-Asparaginium L-Tartrate | 300–800 | Not specified | Not specified |

Terahertz (THz) Spectroscopy for Low-Frequency Collective Vibrational Modes and Phase Transitions

Terahertz (THz) spectroscopy is a powerful tool for investigating low-frequency collective vibrational modes in biomolecules like DL-Asparagine monohydrate. researchgate.netresearchgate.net This technique is sensitive to weak molecular interactions, phase transitions, and dehydration processes, providing insights that are complementary to other spectroscopic methods. researchgate.net

Distinctive THz spectra have been observed for L-asparagine and its monohydrate form, allowing for clear differentiation between the two. researchgate.net The dehydration process of L-asparagine monohydrate can be effectively tracked using THz time-domain spectroscopy (THz-TDS). researchgate.net In the frequency range of 0.5–2.4 THz, polycrystalline asparagines exhibit specific absorption peaks. For instance, two absorption peaks have been observed, a broad band from 1.642 to 1.758 THz and a narrower one at 2.266 THz. iphy.ac.cn

These low-frequency modes are associated with the collective vibrations of the crystal lattice and the hydrogen-bonding network. scispace.commdpi.com Density functional theory (DFT) calculations are often used to simulate and assign the observed vibrational modes, and these theoretical results generally show good agreement with experimental data. researchgate.netiphy.ac.cn The sensitivity of THz spectroscopy to the crystalline structure makes it a valuable technique for studying polymorphism and phase transitions in asparagine compounds. researchgate.netmdpi.com

Table 2: Observed THz Absorption Peaks for Polycrystalline Asparagines

| Frequency Range (THz) | Peak Location (THz) |

|---|---|

| 0.5 - 2.4 | 1.642 - 1.758 (Broad) |

| 0.5 - 2.4 | 2.266 (Narrow) |

Thermal Analysis Techniques

Thermal analysis techniques are crucial for understanding the thermodynamic properties, stability, and decomposition behavior of DL-Asparagine monohydrate.

Differential Scanning Calorimetry (DSC) for Thermodynamic Properties and Dehydration

Differential Scanning Calorimetry (DSC) is a primary technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature. nih.gov It is used to determine thermodynamic properties and to study processes like dehydration and decomposition. researchgate.netresearchgate.net

DSC studies on L-asparagine monohydrate (L Asn·H2O) reveal key thermal events. researchgate.net When heated in sealed pans, the monohydrate typically shows two dehydration processes followed by decomposition. researchgate.net The thermal stability of L-asparagine monohydrate has been reported to be up to 125 °C. researchgate.net The decomposition onset for L-asparagine monohydrate is around 220 °C. The anhydrous form (L Asn), in contrast, only shows a decomposition event. researchgate.net DSC can also be used to investigate the polymorphic behavior of asparagine over a wide temperature range. mdpi.com

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It provides quantitative information about decomposition and dehydration processes. researchgate.net

TGA is used to determine the temperature at which DL-Asparagine monohydrate begins to decompose. researchgate.net For L-asparagine monohydrate, TGA reveals a decomposition onset at approximately 220 °C. Admixing DL-mandelic acid with L-asparagine monohydrate can slightly reduce this decomposition temperature to around 210 °C. TGA, often used in conjunction with DSC, provides a comprehensive picture of the thermal behavior of the compound. nih.gov

Table 3: Thermal Properties of Asparagine Monohydrate and Admixtures

| Compound | Decomposition Onset (°C) | Key Observation |

|---|---|---|

| L-Asparagine Monohydrate (LAM) | ~220 | Superior stability compared to many amino acid crystals. |

| DL-Mandelic Acid-Admixed LAM | ~210 | Reduced stability due to organic dopants. |

| L-Proline Cadmium Chloride Monohydrate | ~250 | Higher thermal stability due to inorganic coordination. |

Elemental and Compositional Analysis

Determining the elemental composition is a fundamental aspect of characterizing any chemical compound.

Energy Dispersive X-ray Analysis (EDX/EDAX) for Elemental Composition

Energy Dispersive X-ray Analysis (EDX or EDAX), typically coupled with a scanning electron microscope (SEM), is a non-destructive technique used to identify the elemental composition of a material. thermofisher.comintertek.com An electron beam excites the sample, causing the emission of characteristic X-rays from the elements present. utacgroup.com

EDX analysis is used to confirm the presence of the constituent elements in asparagine monohydrate crystals. researchgate.netnih.gov The resulting EDX spectrum displays peaks corresponding to the elements that make up the sample's composition. intertek.com This technique can be qualitative, semi-quantitative, or quantitative and can also provide spatial distribution of elements through mapping. intertek.com For instance, in studies of L-asparagine monohydrate admixtured with other compounds like DL-malic acid or doped with impurities, EDX is employed to confirm the incorporation of the various elements into the crystal lattice. researchgate.netjournalcra.com

Inductively-Coupled Plasma (ICP) Elemental Analysis

Inductively-Coupled Plasma (ICP) analysis is a powerful analytical technique used for the determination of trace and ultratrace elemental impurities in various samples, including pharmaceutical compounds like DL-Asparagine monohydrate. researchgate.netsgs-institut-fresenius.de The methods, which include ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), utilize a high-temperature argon plasma source (6,000-10,000 K) to break down the sample into its constituent atoms. uniovi.esresearchgate.net These atoms are then excited and/or ionized. ICP-OES measures the characteristic wavelengths of light emitted by the excited atoms and ions, while ICP-MS separates and detects the ions based on their mass-to-charge ratio, offering exceptionally high sensitivity for trace analysis. sgs-institut-fresenius.deresearchgate.net

In the context of DL-Asparagine monohydrate, ICP analysis is crucial for quantifying elemental impurities that may be introduced during the manufacturing process or from raw materials. pharmtech.com Sources of these impurities can include catalysts used in synthesis (e.g., palladium, rhodium), contaminants from manufacturing equipment, or naturally occurring elements in source materials. pharmtech.com Regulatory guidelines, such as ICH Q3D, establish permissible daily exposure (PDE) limits for various elemental impurities, categorized based on their toxicity. pharmtech.com ICP analysis ensures that the levels of these elements in the final product are below the specified safety limits. pharmtech.com While specific impurity profiles are lot-dependent, a general panel of elements is typically monitored. spectrumchemical.comspectrumchemical.com

Table 1: Representative Elemental Impurities Quantified by ICP Analysis in Asparagine

| Element | Symbol | Typical Class (ICH Q3D) | Potential Source |

| Cadmium | Cd | 1 | Manufacturing process, raw materials |

| Lead | Pb | 1 | Manufacturing process, raw materials |

| Arsenic | As | 1 | Manufacturing process, raw materials |

| Mercury | Hg | 1 | Manufacturing process, raw materials |

| Palladium | Pd | 2A | Catalysts in chemical synthesis |

| Rhodium | Rh | 2B | Catalysts in chemical synthesis |

| Copper | Cu | 3 | Manufacturing equipment, reagents |

| Zinc | Zn | 3 | Manufacturing equipment, reagents |

This table is for illustrative purposes. The specific elements and their limits are detailed in the Certificate of Analysis for each specific lot. spectrumchemical.comspectrumchemical.com

Chromatographic and Other Separative Techniques

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation and quantification of the enantiomers (D- and L-forms) of DL-Asparagine monohydrate. sut.ac.thresearchgate.net The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com Direct analysis of underivatized amino acids like asparagine is often preferred as it avoids additional derivatization steps that can introduce impurities. sigmaaldrich.comnih.gov

Several types of CSPs are effective for this purpose. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly successful in resolving the enantiomers of native amino acids. sigmaaldrich.com These CSPs possess ionic groups and are compatible with a range of aqueous and organic mobile phases. sigmaaldrich.com A common observation with these columns is that the D-enantiomer is typically retained more strongly than the L-enantiomer. sigmaaldrich.com Another approach involves using crown ether-based CSPs (e.g., CROWNPAK CR-I(+)), which can also provide excellent separation of underivatized amino acid enantiomers. daneshyari.com The choice of mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) with water and an additive like trifluoroacetic acid (TFA), is critical for achieving baseline separation. daneshyari.com

Table 2: Example Chiral HPLC Method Parameters for Asparagine Enantiomer Separation

| Parameter | Method 1: Macrocyclic Glycopeptide CSP | Method 2: Crown Ether CSP |

| Chiral Stationary Phase (CSP) | Teicoplanin-based (e.g., Astec CHIROBIOTIC T) sigmaaldrich.com | Crown Ether-based (e.g., CROWNPAK CR-I(+)) daneshyari.com |

| Mobile Phase | Varies; often alcohol/water or acetonitrile/water mixtures with additives. | Acetonitrile / Water / Trifluoroacetic Acid (96/4/0.5 v/v/v) daneshyari.com |

| Detection | UV, Mass Spectrometry (MS) biosynth.com | Time-of-Flight Mass Spectrometry (TOF-MS) daneshyari.com |

| Analysis Time | Dependent on specific method parameters. | < 15 minutes for 18 proteinogenic amino acids. daneshyari.com |

| Elution Order | Typically L-enantiomer followed by D-enantiomer. sigmaaldrich.com | L-enantiomer followed by D-enantiomer. |

Process Analytical Technology (PAT) tools like online microscopy and Focused Beam Reflectance Measurement (FBRM) are vital for the real-time, in-situ monitoring of crystallization processes involving DL-Asparagine monohydrate. sut.ac.thacs.orgmit.edu These techniques provide continuous data on crystal size distribution (CSD), crystal count, and morphology, enabling precise control over the final product characteristics. nih.govmdpi.com

Focused Beam Reflectance Measurement (FBRM) utilizes a probe with a rotating laser beam that scans the crystal population in a suspension. researchgate.netmdpi.com The backscattered light from the edges of crystals is measured, generating a chord length distribution (CLD). nih.govacs.org The CLD is a signature of the particle size and concentration in the slurry and is directly related to the actual CSD. researchgate.netacs.org FBRM is highly sensitive to the onset of nucleation, allowing for the accurate determination of metastable zone widths and induction times. mit.edunih.gov

Online microscopy complements FBRM by providing real-time images of the crystals directly from the crystallizer. acs.orgmdpi.com These images can be processed using automated image analysis software to yield quantitative data on CSD, shape, and the presence of agglomerates. acs.orgnih.gov This visual information is crucial for understanding the crystallization mechanisms, such as growth, nucleation, and breakage. acs.orgnih.gov Studies on L-asparagine monohydrate have used online microscopy to measure and evaluate crystallization kinetics, including crystal growth rates. acs.orgresearchgate.net

Table 3: Insights from FBRM and Online Microscopy in Asparagine Crystallization

| Analytical Technique | Measurement Principle | Key Findings & Applications for Asparagine |

| Focused Beam Reflectance Measurement (FBRM) | Measures a distribution of chord lengths from laser backscatter. nih.govmdpi.com | - Monitors changes in particle size and count in real-time. mit.edu - Detects the onset of primary and secondary nucleation. mit.edunih.gov - Used to analyze the particle size distribution of the final DL-Asparagine monohydrate product. sut.ac.th |

| Online Microscopy | Captures real-time images of crystals in the process stream. mdpi.com | - Provides direct visual confirmation of crystal habit and agglomeration. nih.gov - Enables quantitative measurement of crystal size distribution through image analysis. acs.orgmdpi.com - Used to measure the growth kinetics of L-asparagine monohydrate crystals. acs.org |

Biochemical and Biological Research Applications of Dl Asparagine Monohydrate

Role in Cell Culture and Biotechnology

In the realm of biotechnology, asparagine is indispensable for the in-vitro cultivation of cells and the production of complex biomolecules. chemimpex.com

DL-Asparagine monohydrate is a frequently used component in cell culture media, where it provides a necessary source of nitrogen to support cellular proliferation and maintain viability. chemimpex.comrpicorp.com While classified as a non-essential amino acid for the human body, many cell lines, particularly those used in biomanufacturing, demonstrate a dependency on or benefit from its supplementation. chemimpex.compatsnap.com Its inclusion is crucial for the growth of various cell lines, including those employed in the production of vaccines and therapeutic proteins. chemimpex.com For certain cell types, particularly those with low endogenous expression of asparagine synthetase, an external supply of asparagine is essential for survival and growth. nih.govnih.gov The availability of asparagine can directly influence the maximum viable cell density and specific growth rate in culture. researchgate.net

Key considerations for asparagine in cell culture media:

| Feature | Description | Source |

|---|---|---|

| Nitrogen Source | Provides essential nitrogen required for the synthesis of proteins and nucleic acids. | rpicorp.comresearchgate.net |

| Cell Line Dependency | Crucial for cell lines with limited ability to synthesize their own asparagine. | chemimpex.comnih.gov |

| Growth & Viability | Enhances cellular growth, proliferation, and overall viability in culture. | chemimpex.com |

| Biomanufacturing | A vital ingredient for media used in large-scale production of biologics. | chemimpex.comresearchgate.net |

Asparagine plays a significant role in the production of recombinant proteins, influencing their final yield, structural integrity, and physical properties. rpicorp.com The concentration of asparagine in the culture medium can affect the productivity of cell lines engineered to produce therapeutic antibodies and other proteins. researchgate.net Beyond its role as a building block, the characteristics of the asparagine side chain have implications for the final protein product.

The solubility of a protein is influenced by the amino acids on its surface. Research comparing the contributions of various amino acids to protein solubility has shown that while asparagine is a hydrophilic amino acid, others like aspartic acid, glutamic acid, and serine contribute more favorably to solubility, especially at a high net charge. nih.govresearchgate.net In some strategies to enhance protein solubility, surface-exposed asparagine residues may be targeted for replacement with these other amino acids. nih.gov

The stability of recombinant proteins can also be affected by their amino acid composition. Additives, including specific amino acids, are often used in formulations to increase protein stability. bprmcs.com While arginine is commonly used to reduce aggregation and improve recovery during the refolding of proteins like recombinant L-asparaginase from inclusion bodies, the specific role of asparagine as a stabilizing or destabilizing agent is context-dependent. frontiersin.org

Asparagine is fundamentally important for one of the most common post-translational modifications: N-linked glycosylation. patsnap.comresearchgate.net This process, essential for the proper folding, stability, and function of many proteins, involves the attachment of a complex oligosaccharide structure to the side-chain amide nitrogen of specific asparagine residues within a polypeptide chain. researchgate.netnih.gov

The process begins in the endoplasmic reticulum (ER), where a pre-assembled oligosaccharide (typically Glc₃Man₉GlcNAc₂) is transferred en bloc from a dolichol pyrophosphoryl carrier to an asparagine residue located within the consensus sequence Asn-X-Ser/Thr of a nascent polypeptide. nih.govfrontiersin.org This initial glycosylation event is critical for subsequent protein folding and quality control within the ER. frontiersin.org The attached N-linked glycans are then further modified as the glycoprotein (B1211001) moves through the ER and Golgi apparatus, resulting in a wide diversity of mature glycan structures that are crucial for various biological functions, including cell signaling and immune responses. nih.govnih.gov

Critical Role in Recombinant Protein Production, Stability, and Solubility

Involvement in Metabolic Pathways and Cellular Processes

Asparagine is a central node in cellular nitrogen metabolism, closely linked with the metabolic fates of other key amino acids.

The primary enzyme responsible for the synthesis of asparagine in mammalian cells is Asparagine Synthetase (ASNS). nih.govphysiology.org ASNS catalyzes the ATP-dependent transfer of an amide group from glutamine to a molecule of aspartate, yielding asparagine and glutamate. patsnap.comphysiology.orgfrontiersin.org This reaction is a critical link between nitrogen and energy metabolism. patsnap.com

The expression of the ASNS gene is tightly regulated in response to cellular stress. physiology.orgnih.gov For instance, under conditions of amino acid limitation, a signaling pathway known as the Amino Acid Response (AAR) is activated, leading to increased transcription of the ASNS gene. physiology.orgnih.gov Similarly, endoplasmic reticulum (ER) stress can also induce ASNS expression. physiology.org This regulation allows cells to synthesize asparagine when external sources are scarce, highlighting its importance for cellular homeostasis. However, some cell types, such as certain cancer cells, have low or undetectable levels of ASNS and are therefore dependent on extracellular asparagine. nih.govfrontiersin.org

The ASNS Reaction: Aspartate + Glutamine + ATP → Asparagine + Glutamate + AMP + PPi

Source: patsnap.comnih.govphysiology.org

Asparagine metabolism is intricately connected with the metabolic pathways of aspartate and glutamine. embopress.orgresearchgate.net Glutamine serves as the primary nitrogen donor for asparagine synthesis via the ASNS enzyme. embopress.orgwhiterose.ac.uk This positions ASNS at a crucial metabolic juncture, converting substrates from glutamine and aspartate pools into asparagine. oup.comresearchgate.net

Studies in various cell types, including endothelial cells, have shown that glutamine metabolism is tightly linked to asparagine synthesis to sustain cellular functions. embopress.org When cells are deprived of glutamine, the resulting defects in proliferation can be rescued by the combined supplementation of a tricarboxylic acid (TCA) cycle intermediate and asparagine. embopress.orgwhiterose.ac.uk This indicates that a key role of glutamine is to provide the nitrogen necessary for asparagine production. embopress.org The synthesis of asparagine from aspartate and glutamine-derived nitrogen is indispensable for processes like endothelial cell sprouting, even when both amino acids are available from the extracellular environment. embopress.orgwhiterose.ac.uk This highlights a critical link between the metabolic pathways of glutamine and asparagine in supporting cell growth and function. embopress.orgresearchgate.net

Regulation of Nitrogen Metabolism

DL-Asparagine monohydrate serves as a significant compound in research focused on the regulation of nitrogen metabolism. Asparagine is classified as a "preferred" nitrogen source in certain organisms, such as the yeast Saccharomyces cerevisiae. frontiersin.orgnih.gov Its availability can trigger a regulatory cascade known as Nitrogen Catabolite Repression (NCR), which governs the utilization of non-preferred nitrogen sources. frontiersin.orgnih.gov Studies have shown that when organisms are supplied with preferred nitrogen sources like asparagine, the expression of genes required to metabolize alternative, less favorable nitrogen sources is repressed. frontiersin.orgnih.gov

Research using comparative transcriptome analysis has revealed that the presence of asparagine leads to consistent changes in the expression of chromatin regulators, which in turn globally influence nitrogen metabolism. frontiersin.orgnih.gov This regulation ensures that the cell efficiently utilizes the most favorable nitrogen sources available, highlighting asparagine's central role in metabolic control and cellular resource management. cymitquimica.com

Implications in Neurobiological Research

Asparagine is crucial for the proper development and function of the brain. cymitquimica.comchemimpex.comthermofisher.com Its role extends from the fundamental synthesis of neurotransmitters to its involvement in the complex pathology of neurodegenerative diseases.

DL-Asparagine monohydrate is utilized in neurobiological studies due to its role in neurotransmitter synthesis. chemimpex.com The amino acid asparagine is a precursor to aspartate, which itself acts as a principal neurotransmitter for fast synaptic excitation. sigmaaldrich.comsigmaaldrich.com The hydrolysis of asparagine to aspartate is a key step in this process. sigmaaldrich.com Furthermore, the D-isomer of aspartate, D-aspartic acid, has been identified as an important endogenous amino acid in the neuroendocrine system, acting as a neurotransmitter or neuromodulator. nih.gov Research has detected D-aspartic acid in synaptic vesicles, from which it is released following stimulation, and it is known to be involved in regulating the synthesis and release of various hormones. nih.gov The involvement of asparagine and its derivatives in these critical pathways underscores its importance for neuronal communication. chemimpex.com

Disruptions in asparagine metabolism have been implicated in the pathogenesis of several neurodegenerative diseases, making it a key area of investigation. biorxiv.org Altered homeostasis of asparagine has been observed in brain tissues from patients with Alzheimer's disease (AD), suggesting a metabolic link to disease progression. biorxiv.org

A central enzyme in this field of study is asparagine endopeptidase (AEP), also referred to as δ-secretase. d-nb.info AEP is a protease that specifically cleaves proteins at the asparagine residue. d-nb.infonih.gov Research has shown that AEP activity is elevated in the aging brain and in the brains of patients with Alzheimer's. d-nb.infonih.gov This activation is linked to the generation of neurotoxic protein fragments. AEP cleaves key proteins implicated in neurodegeneration, including Amyloid Precursor Protein (APP) and Tau, contributing to the formation of amyloid-β plaques and neurofibrillary tangles, the pathological hallmarks of AD. d-nb.infonih.gov AEP is also involved in the pathology of other conditions like Parkinson's disease and frontotemporal dementia by cleaving substrates such as α-synuclein and TDP-43. d-nb.infonih.gov Furthermore, studies have noted that D-aspartate, a derivative, tends to accumulate in the brain in Alzheimer's disease. mdpi.com

| Enzyme | Substrates in Neurodegeneration | Implicated Diseases |

| Asparagine Endopeptidase (AEP) | Amyloid Precursor Protein (APP), Tau, α-synuclein, TDP-43 | Alzheimer's Disease, Parkinson's Disease, Frontotemporal Dementia d-nb.infonih.gov |

Importance for Neurotransmitter Synthesis

Applications in Disease Models and Therapeutic Research

The unique metabolic requirements of certain cancer cells have made asparagine metabolism a target for therapeutic research, particularly in hematological cancers.

Childhood Acute Lymphoblastic Leukemia (ALL) provides a key example of targeting asparagine availability in cancer therapy. mdpi.com Many ALL cells exhibit low expression of Asparagine Synthetase (ASNS), the enzyme responsible for the de novo synthesis of asparagine. mdpi.comfrontiersin.org This deficiency, often due to the hypermethylation of the ASNS gene promoter, renders the leukemic cells auxotrophic for asparagine, meaning they are completely dependent on external sources of this amino acid for survival and proliferation. mdpi.comfrontiersin.org This metabolic vulnerability is a cornerstone of modern ALL treatment protocols, as depleting circulating asparagine effectively starves the cancer cells. mdpi.comashpublications.org

The therapeutic strategy for ALL exploits this dependency through the administration of the enzyme L-asparaginase. mdpi.comnih.govnih.gov L-asparaginase is a bacterial enzyme that catalyzes the hydrolysis of L-asparagine into L-aspartic acid and ammonia (B1221849). nih.govjmbfs.org By depleting the circulating pool of L-asparagine, the enzyme deprives the leukemic cells of the essential nutrient they cannot synthesize themselves, leading to the inhibition of protein synthesis and ultimately, apoptosis (cell death). ashpublications.orgresearchgate.net

Since DL-Asparagine monohydrate is a racemic mixture containing both L- and D-isomers, its use in research relates to the substrate specificity of L-asparaginase. While the enzyme's primary target is L-asparagine, many L-asparaginases can also hydrolyze D-asparagine, albeit at different efficiencies. mdpi.commdpi.com This activity towards the D-enantiomer is a subject of biochemical investigation to understand the enzyme's mechanism and potential for modification. mdpi.com

| L-Asparaginase Source | Relative Activity on D-Asparagine (% of L-Asparagine Activity) |

| Thermococcus sibiricus (TsAI) | 62% mdpi.com |

| Mycobacterium gordonae (GmASNase) | 22% mdpi.com |

| Mesophilic L-ASNases (Typical) | 1-6% mdpi.com |

Influence on Viral Proliferation and Replication Mechanisms (e.g., Siniperca chuatsi Rhabdovirus)

DL-Asparagine monohydrate, as a readily available source of the amino acid asparagine, is crucial in studies investigating the metabolic requirements of viral pathogens. Research has shown that the replication of certain viruses is highly dependent on the host cell's metabolic pathways, including the biosynthesis of non-essential amino acids like asparagine. A notable example is the Siniperca chuatsi rhabdovirus (SCRV), a significant pathogen in the aquaculture of the Chinese perch. nih.govcreative-proteomics.combohrium.comliverpool.ac.ukacs.org

Studies have revealed that SCRV infection significantly alters the host cell's metabolic landscape to favor its own proliferation. creative-proteomics.combohrium.com Specifically, SCRV infection upregulates the expression of key enzymes involved in the aspartate metabolic pathway within the host cells. creative-proteomics.combohrium.com During the initial phase of viral invasion, enzymes of the malate-aspartate shuttle pathway are upregulated. creative-proteomics.combohrium.comliverpool.ac.uk Subsequently, during the viral replication and release phases, the key enzymes of the asparagine biosynthesis pathway show increased expression. creative-proteomics.combohrium.comliverpool.ac.uk This strategic manipulation by the virus ensures a steady supply of asparagine, which is essential for its replication.

The critical role of asparagine in SCRV proliferation has been demonstrated in experiments where the virus was grown in a glutamine-depleted medium. creative-proteomics.combohrium.com Glutamine is a precursor for asparagine synthesis. In the absence of glutamine, viral replication is hindered. However, the addition of asparagine to this depleted medium was found to restore the SCRV copy number to approximately 90% of that observed in a complete medium. creative-proteomics.combohrium.comliverpool.ac.uk This finding underscores that asparagine can effectively rescue viral replication in a glutamine-deficient environment, highlighting its direct involvement in the viral life cycle.